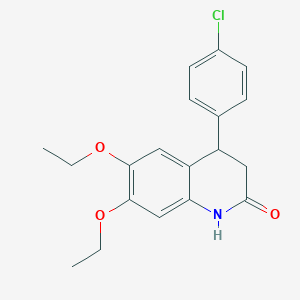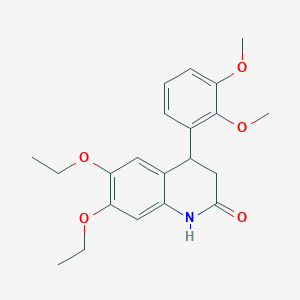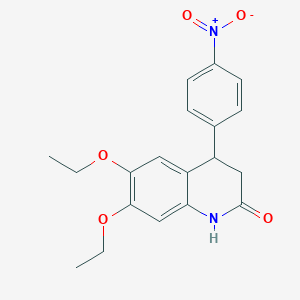
4-(2,5-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone
Descripción general
Descripción
4-(2,5-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-2(1H)-quinolinone, commonly known as DEDQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DEDQ is a quinolinone derivative that has been found to possess a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The exact mechanism of action of DEDQ is not fully understood, but it is believed to act on a variety of molecular targets within the body. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. Additionally, DEDQ has been found to modulate the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential as a therapeutic agent for neurological disorders.
Biochemical and Physiological Effects:
DEDQ has been found to possess a range of interesting biochemical and physiological effects. It has been shown to possess antioxidant properties, which may help to protect cells from damage caused by ROS. Additionally, DEDQ has been found to possess anti-inflammatory properties, which may help to reduce inflammation in the body. It has also been shown to have neuroprotective effects, suggesting that it may have potential as a therapeutic agent for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DEDQ has several advantages as a compound for lab experiments. It is relatively easy to synthesize and purify, making it accessible to researchers. Additionally, it has been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also limitations to using DEDQ in lab experiments. It can be difficult to work with due to its low solubility in water, and it may have limited stability over time.
Direcciones Futuras
There are several areas of future research that could be explored with regards to DEDQ. One potential direction is to investigate its potential as a therapeutic agent for neurological disorders, given its neuroprotective effects. Additionally, further studies could be conducted to better understand the mechanism of action of DEDQ, and to identify its molecular targets within the body. Finally, there may be opportunities to explore the use of DEDQ in combination with other compounds, to investigate potential synergistic effects.
Aplicaciones Científicas De Investigación
DEDQ has been studied extensively for its potential applications in scientific research. It has been found to possess a range of interesting properties, including anti-inflammatory, antioxidant, and neuroprotective effects. These properties make it a promising candidate for further investigation in a variety of research fields, including neuroscience, pharmacology, and medicinal chemistry.
Propiedades
IUPAC Name |
4-(2,5-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-5-26-19-10-15-14(16-9-13(24-3)7-8-18(16)25-4)11-21(23)22-17(15)12-20(19)27-6-2/h7-10,12,14H,5-6,11H2,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDXZQKGWUSZQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)C(CC(=O)N2)C3=C(C=CC(=C3)OC)OC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-dimethoxyphenyl)-6,7-diethoxy-3,4-dihydroquinolin-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B4263021.png)
![methyl 4-(7,7-dimethyl-9-oxo-5,6,7,8,9,10-hexahydro[1,3]dioxolo[4,5-b]acridin-10-yl)benzoate](/img/structure/B4263024.png)
![10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263030.png)
![10-(3-ethoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B4263031.png)
![11-(3-fluorophenyl)-8,8-dimethyl-2,3,7,8,9,11-hexahydro[1,4]dioxino[2,3-b]acridin-10(6H)-one](/img/structure/B4263039.png)








